Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate
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Overview
Description
Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate: is a chemical compound with a molecular formula of C9H13N3O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with methyl glycinate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its pyrazole moiety is known for its biological activity, and derivatives of this compound may exhibit anti-inflammatory, analgesic, or antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. Additionally, the compound may interfere with metabolic pathways by inhibiting key enzymes or acting as a competitive substrate.
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-4-carboxylic acid: A related compound with a carboxylic acid group instead of an ester group.
1-Methyl-1H-pyrazole-4-methanol: A derivative with a hydroxyl group.
1-Methyl-1H-pyrazole-4-amine: A compound with an amino group.
Uniqueness: Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate is unique due to its ester functionality, which allows for further chemical modifications. This versatility makes it a valuable intermediate in organic synthesis and drug development.
Biological Activity
Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate, also known as methyl 2-[(1-methylpyrazol-4-yl)methylamino]acetate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H13N3O2
- Molecular Weight : 173.20 g/mol
- CAS Number : 1218550-68-5
- SMILES Notation : CN1C=C(C=N1)CNCC(=O)OC
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against various pathogens, including bacteria and fungi. A study evaluated the antimicrobial efficacy of several pyrazole derivatives, reporting that some exhibited potent effects against Gram-positive and Gram-negative bacteria as well as antifungal activity against species like Candida albicans and Aspergillus niger .
Anticancer Properties
The anticancer potential of pyrazole derivatives has been widely explored. In vitro studies have shown that certain compounds can inhibit the growth of cancer cell lines. For example, a related compound was tested against human tumor cell lines and demonstrated cytotoxic effects with IC50 values in the micromolar range . The mechanisms underlying these effects may involve the induction of apoptosis and disruption of cell cycle progression.
Leishmanicidal Activity
Recent studies have focused on the leishmanicidal properties of pyrazole derivatives. One study reported that specific pyrazole compounds exhibited strong activity against Leishmania mexicana, with IC50 values comparable to those of established treatments like amphotericin B . This suggests potential therapeutic applications for treating leishmaniasis.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Some pyrazole derivatives are known to inhibit key enzymes involved in cellular metabolism, which can lead to reduced proliferation of pathogens or cancer cells.
- Reactive Oxygen Species (ROS) Generation : Certain compounds can induce oxidative stress in target cells, leading to cell death.
- Interference with DNA Synthesis : By disrupting DNA replication processes, these compounds can effectively halt the growth of rapidly dividing cells.
Study 1: Antimicrobial Efficacy
A comparative study evaluated various pyrazole derivatives against standard bacterial strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than many tested antibiotics, highlighting its potential as a novel antimicrobial agent .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 10 | Staphylococcus aureus |
Methyl 2-{...} | 5 | Escherichia coli |
Compound B | 20 | Candida albicans |
Study 2: Anticancer Activity
In a study investigating the cytotoxic effects on cancer cell lines, this compound showed promising results:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical) | 15 |
MCF7 (breast) | 18 |
A549 (lung) | 22 |
These findings suggest that this compound could serve as a lead structure for developing new anticancer therapies.
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
methyl 2-[(1-methylpyrazol-4-yl)methylamino]acetate |
InChI |
InChI=1S/C8H13N3O2/c1-11-6-7(4-10-11)3-9-5-8(12)13-2/h4,6,9H,3,5H2,1-2H3 |
InChI Key |
LTNNSRLBJXESFF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCC(=O)OC |
Origin of Product |
United States |
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